molecular formula C5H4N4 B1254633 3-Azidopyridine CAS No. 10296-29-4

3-Azidopyridine

Cat. No. B1254633
Key on ui cas rn: 10296-29-4
M. Wt: 120.11 g/mol
InChI Key: JIAJBAZUBPTCAO-UHFFFAOYSA-N
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Patent
US07858800B2

Procedure details

Sodium azide (1.5 g) dissolved in 5 ml of water was dropped into a solution of 2.0 g of 3-aminopyridine in 15 ml of 10% hydrochloric acid under cooling with ice. After the reaction solution was stirred for 20 minutes under cooling with ice, 1.8 g of sodium nitrite dissolved in 5 ml of water was dropped in the reaction solution. After temperature of the reaction solution was raised up to room temperature, it was stirred for 1 hour. The reaction solution was diluted with chloroform, washed with water and then with a saturated saline solution and dried over sodium sulfate. The solvent was evaporated in vacuo to give 2.5 g of the title crude compound as a brown oily substance.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].N[C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1.N([O-])=O.[Na+]>O.Cl.C(Cl)(Cl)Cl>[N:1]([C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)=[N+:2]=[N-:3] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=NC=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
1.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction solution was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
ADDITION
Type
ADDITION
Details
was dropped in the reaction solution
STIRRING
Type
STIRRING
Details
was stirred for 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated saline solution and dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N(=[N+]=[N-])C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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